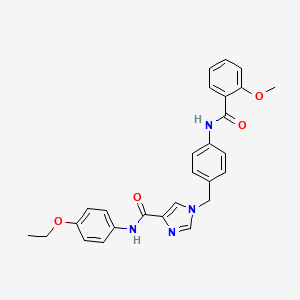
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a chemical compound that is commonly referred to as EMBI. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EMBI is a versatile compound that has shown promising results in various scientific research studies.
Wirkmechanismus
EMBI exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). HDACs are enzymes that play a critical role in the regulation of gene expression, while Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins. By inhibiting the activity of these enzymes and proteins, EMBI can modulate various cellular processes and pathways that are implicated in the development and progression of various diseases.
Biochemical and Physiological Effects:
EMBI has been shown to exhibit potent inhibitory activity against HDACs and Hsp90. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. EMBI has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. EMBI has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
EMBI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, EMBI also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well-established. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI.
Zukünftige Richtungen
EMBI has the potential to be developed into a novel therapeutic agent for various diseases. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI. Future studies should also focus on elucidating the molecular mechanisms of EMBI's pharmacological effects. This will help in the development of more potent and selective inhibitors of HDACs and Hsp90. Additionally, EMBI can be used as a lead compound for the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
EMBI can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the preparation of 4-ethoxyphenyl hydrazine, which is then reacted with 4-(2-methoxybenzamido)benzyl bromide to form the key intermediate. The key intermediate is then reacted with imidazole-4-carboxylic acid to form EMBI. The final product is obtained through purification and isolation processes. The synthesis method of EMBI is well-established and has been reported in various scientific research articles.
Wissenschaftliche Forschungsanwendungen
EMBI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins that play a critical role in the development and progression of various diseases. EMBI has been studied for its potential applications in cancer therapy, inflammatory diseases, and neurological disorders. It has also been studied for its potential use as an antibacterial and antifungal agent. EMBI has shown promising results in various scientific research studies and has the potential to be developed into a novel therapeutic agent.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-3-35-22-14-12-21(13-15-22)30-27(33)24-17-31(18-28-24)16-19-8-10-20(11-9-19)29-26(32)23-6-4-5-7-25(23)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHYHRGFHXYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)
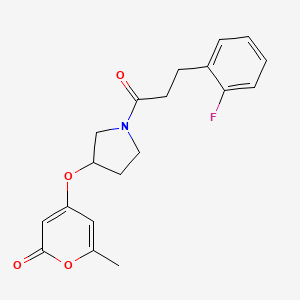
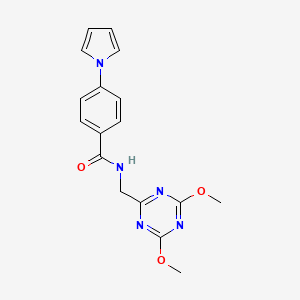
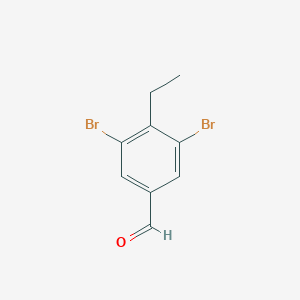
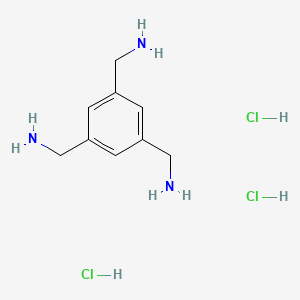
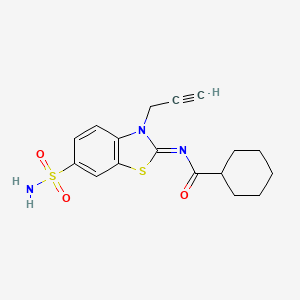
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)
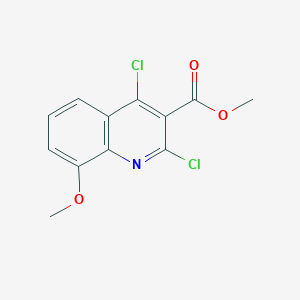
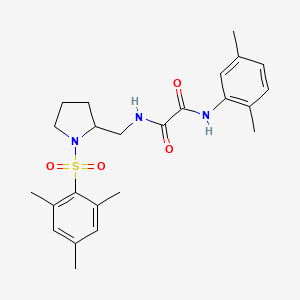
acetate](/img/structure/B2382552.png)
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)
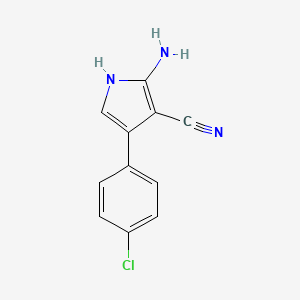
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)